Cas no 83011-75-0 (2,4-Dimethyl-[1,1'-biphenyl]-3-amine)

2,4-Dimethyl-[1,1'-biphenyl]-3-amine is a biphenyl derivative featuring amine and methyl substituents, offering utility as an intermediate in organic synthesis and pharmaceutical applications. Its structured aromatic core and functional groups enable selective reactivity, making it valuable for constructing complex molecular frameworks. The compound's stability and defined substitution pattern enhance its suitability for cross-coupling reactions and derivatization. With consistent purity and well-characterized properties, it serves as a reliable building block in research and industrial processes. Its synthesis and handling adhere to standard safety protocols for aromatic amines.
2,4-Dimethyl-[1,1'-biphenyl]-3-amine structure
83011-75-0 structure
Product Name:2,4-Dimethyl-[1,1'-biphenyl]-3-amine
CAS No:83011-75-0
MF:C14H15N
MW:197.275603532791
CID:4797499
Update Time:2025-11-01

2,4-Dimethyl-[1,1'-biphenyl]-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dimethyl-[1,1'-biphenyl]-3-amine
    • 2,6-dimethyl-3-phenylaniline
    • Inchi: 1S/C14H15N/c1-10-8-9-13(11(2)14(10)15)12-6-4-3-5-7-12/h3-9H,15H2,1-2H3
    • InChI Key: HMDJPFCLEOBBMU-UHFFFAOYSA-N
    • SMILES: NC1=C(C)C=CC(C2C=CC=CC=2)=C1C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 196
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26

2,4-Dimethyl-[1,1'-biphenyl]-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019123499-1g
2,4-Dimethyl-[1,1'-biphenyl]-3-amine
83011-75-0 95%
1g
$433.63 2023-09-01
Crysdot LLC
CD12027405-1g
2,4-Dimethyl-[1,1'-biphenyl]-3-amine
83011-75-0 95+%
1g
$396 2024-07-24

Additional information on 2,4-Dimethyl-[1,1'-biphenyl]-3-amine

Professional Introduction to 2,4-Dimethyl-[1,1'-biphenyl]-3-amine (CAS No. 83011-75-0)

2,4-Dimethyl-[1,1'-biphenyl]-3-amine, identified by its Chemical Abstracts Service (CAS) number 83011-75-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This bipyhenyl derivative features a distinct structural configuration with two methyl substituents at the 2- and 4-positions of the biphenyl core, coupled with an amine functional group at the 3-position. Such a molecular architecture imparts unique electronic and steric properties, making it a valuable candidate for various applications ranging from drug development to advanced material synthesis.

The compound's significance stems from its ability to serve as a key intermediate in the synthesis of more complex molecules. In pharmaceutical research, derivatives of biphenylamines have been explored for their potential biological activity, particularly in the modulation of enzyme function and receptor interactions. The presence of methyl groups at the 2- and 4-positions enhances the compound's lipophilicity, which can be crucial for optimizing bioavailability and membrane permeability in drug candidates. Furthermore, the amine functionality provides a site for further chemical modifications, allowing for the creation of diverse pharmacophores.

Recent advancements in computational chemistry have enabled more precise predictions of the behavior of such compounds in biological systems. Studies utilizing molecular docking and dynamic simulations have highlighted the interactions between 2,4-Dimethyl-[1,1'-biphenyl]-3-amine and target proteins, suggesting its potential utility in developing treatments for neurological disorders and inflammatory conditions. The bipyhenyl core, known for its rigidity and planarity, often enhances binding affinity and selectivity in drug design.

In materials science, this compound has been investigated for its properties as a ligand or precursor in catalytic systems. The electron-rich nature of the amine group makes it an effective ligand for transition metals, facilitating various organic transformations. Researchers have explored its use in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it serves as a building block for constructing biaryl motifs prevalent in many natural products and pharmaceuticals.

The synthesis of 2,4-Dimethyl-[1,1'-biphenyl]-3-amine typically involves multi-step organic reactions starting from commercially available biphenyl derivatives. Common methodologies include nucleophilic substitution reactions followed by functional group interconversions to introduce the desired substituents at specific positions. Advances in synthetic techniques, such as palladium-catalyzed reactions and flow chemistry approaches, have improved both yield and scalability of production.

The compound's stability under various conditions is another critical factor influencing its applicability. Research has demonstrated that 2,4-Dimethyl-[1,1'-biphenyl]-3-amine exhibits good thermal stability and can be stored under inert conditions without significant degradation. This characteristic makes it suitable for long-term storage and transport in research settings.

Evaluation of 2,4-Dimethyl-[1,1'-biphenyl]-3-amine's environmental impact is also an important consideration. While not classified as hazardous or toxic under standard regulatory frameworks, its persistence and potential bioaccumulation warrant careful handling during disposal. Sustainable synthetic routes are being developed to minimize waste generation and improve atom economy during production.

The future prospects of this compound are promising, with ongoing research exploring novel derivatives and applications. Collaborative efforts between academia and industry are likely to drive innovation in both pharmaceuticals and materials science. As computational tools become more sophisticated, virtual screening methods will further accelerate the discovery of new applications for 2,4-Dimethyl-[1,1'-biphenyl]-3-amine.

In conclusion,2,4-Dimethyl-[1,1'-biphenyl]-3-amine (CAS No. 83011-75-0) represents a versatile intermediate with significant potential across multiple scientific disciplines. Its unique structural features enable diverse applications in drug design and material synthesis while maintaining favorable chemical properties such as stability and reactivity modularity.

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